molecular formula C19H18N2O4 B4399955 5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4399955
M. Wt: 338.4 g/mol
InChI Key: MEMZUNRBWFOLMO-UHFFFAOYSA-N
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Description

5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as ADO, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. ADO is a member of the oxadiazole family, which is a class of compounds that has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal models, this compound has been shown to reduce inflammation and pain in various tissues, including the skin, joints, and lungs. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its versatility, as it can be easily synthesized and modified to suit different applications. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of novel this compound derivatives with improved solubility and bioactivity. Another area of interest is the application of this compound in the development of new materials for organic electronics, such as OLEDs and OPVs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory and neoplastic diseases.

Scientific Research Applications

5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, this compound has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-prop-2-enoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-4-11-24-15-8-5-13(6-9-15)19-20-18(21-25-19)14-7-10-16(22-2)17(12-14)23-3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZUNRBWFOLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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